molecular formula C11H18N2O2S B6022269 3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one

3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one

Cat. No.: B6022269
M. Wt: 242.34 g/mol
InChI Key: SWTDSBPCUKOSGS-UHFFFAOYSA-N
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Description

3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one is a synthetic organic compound belonging to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with butan-2-yl, ethyl, hydroxy, and methylsulfanyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group typically yields ketones or aldehydes, while reduction of the pyrimidinone core results in dihydropyrimidinone derivatives .

Scientific Research Applications

3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one is unique due to its specific combination of functional groups and the pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-butan-2-yl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-5-7(3)13-10(15)8(6-2)9(14)12-11(13)16-4/h7,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTDSBPCUKOSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)C(C)CC)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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